Product packaging for 2-Benzyl-cyclohexylamine hydrochloride(Cat. No.:CAS No. 854728-00-0)

2-Benzyl-cyclohexylamine hydrochloride

Cat. No.: B1389567
CAS No.: 854728-00-0
M. Wt: 225.76 g/mol
InChI Key: DTKWQFVDXKZAHD-UHFFFAOYSA-N
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Description

2-Benzyl-cyclohexylamine hydrochloride (CAS: N/A; molecular formula: C₁₃H₂₀ClN) is a cyclohexylamine derivative featuring a benzyl substituent at the 2-position of the cyclohexane ring, forming a hydrochloride salt. This compound is primarily utilized in research settings, particularly in pharmacological and synthetic chemistry studies, due to its structural resemblance to bioactive amines. The hydrochloride salt enhances water solubility, facilitating its use in biological assays . Key properties include:

  • Molecular Weight: ~217.76 g/mol (estimated).
  • Solubility: High solubility in polar solvents (e.g., water, methanol) due to the ionic nature of the hydrochloride salt.
  • Stability: Stable under standard storage conditions (room temperature, dry environment) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20ClN B1389567 2-Benzyl-cyclohexylamine hydrochloride CAS No. 854728-00-0

Properties

IUPAC Name

2-benzylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11;/h1-3,6-7,12-13H,4-5,8-10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKWQFVDXKZAHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Benzyl-cyclohexylamine hydrochloride can be achieved through several routes. One common method involves the hydrogenation of aniline to produce cyclohexylamine, which is then benzylated to form 2-Benzyl-cyclohexylamine. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt . Industrial production methods often utilize cobalt- or nickel-based catalysts for the hydrogenation process, ensuring high yield and selectivity .

Chemical Reactions Analysis

2-Benzyl-cyclohexylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

2-Benzyl-cyclohexylamine hydrochloride is primarily used in biochemical research, particularly in the following areas:

Neuropharmacology

The compound has shown promise in studies related to neuropharmacology. Its structural similarity to other neuroactive compounds suggests potential interactions with neurotransmitter systems, making it a candidate for further investigation into its effects on mood and cognition.

Proteomics

In proteomics research, this compound serves as a research tool. It is utilized for studying protein interactions and modifications, contributing to our understanding of cellular processes and disease mechanisms .

Drug Development

The compound's unique structure may lead to the development of new pharmaceuticals targeting specific biological pathways. Its potential as a lead compound for drug discovery is under investigation, particularly for conditions related to the central nervous system .

Comparative Analysis of Related Compounds

To understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
BenzylaminePrimary amineCommon precursor in organic synthesis
CyclohexylamineSecondary amineUsed in industrial applications
N-BenzylcyclohexylamineTertiary amineExhibits distinct pharmacological properties
1-PhenylethylamineChiral derivativeKnown for enantiomers affecting biological activity

This table illustrates how this compound stands out due to its specific combination of a cyclohexane ring and a benzene substituent, which may enhance its lipophilicity and ability to cross biological membranes compared to simpler amines.

Mechanism of Action

The mechanism of action of 2-Benzyl-cyclohexylamine hydrochloride involves its interaction with specific molecular targets. For instance, in hydrogenolysis reactions, the benzyl group acts as an anchor, facilitating the breaking of chemical bonds through the addition of hydrogen . The compound’s effects are mediated through its interaction with catalysts, which influence the reaction pathways and outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-benzyl-cyclohexylamine hydrochloride with structurally or functionally related compounds (Table 1), followed by detailed analyses.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Therapeutic/Research Use Key References
2-Benzyl-cyclohexylamine HCl C₁₃H₂₀ClN ~217.76 Benzyl-substituted cyclohexylamine Research chemical (receptor studies)
Benzydamine HCl C₁₉H₂₃ClN₂O 345.85 Indazole ring, tertiary amine Topical anti-inflammatory
Chlorphenoxamine HCl C₁₈H₂₂ClNO 320.83 Diphenhydramine analog, ether linkage Antihistamine, Parkinson’s therapy
Memantine HCl C₁₂H₂₁ClN 215.76 Adamantane backbone, primary amine Alzheimer’s disease (NMDA antagonist)
Dosulepin HCl C₁₉H₂₁ClN₂S 344.90 Tricyclic dibenzothiepine system Tricyclic antidepressant
Hexylamine, 2-ethyl-, HCl C₈H₂₀ClN 165.71 Branched aliphatic amine Industrial synthesis intermediate
2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone HCl C₁₆H₂₄ClNO 289.82 Cyclohexanone core, methyl-benzyl substitution Synthetic intermediate (unclear)
ortho-Toluidine HCl C₇H₁₀ClN 143.62 Aromatic amine (benzene derivative) Industrial dye precursor (carcinogen)

Structural and Functional Differences

  • Backbone Complexity: 2-Benzyl-cyclohexylamine HCl features a cyclohexane ring with a benzyl group, offering conformational flexibility. In contrast, memantine HCl (adamantane) and dosulepin HCl (tricyclic system) have rigid, polycyclic backbones that influence receptor binding kinetics . Benzydamine HCl and chlorphenoxamine HCl incorporate heterocyclic (indazole) or ether-linked aromatic systems, enhancing their affinity for inflammatory or histaminergic targets .
  • Solubility and Bioavailability: Hydrochloride salts universally improve water solubility. However, 2-benzyl-cyclohexylamine HCl and memantine HCl exhibit higher solubility than dosulepin HCl (lipophilic tricyclic structure) .

Research Findings and Gaps

  • 2-Benzyl-cyclohexylamine HCl: Limited published data exist on its pharmacokinetics or toxicity.
  • Comparative Receptor Affinity : Molecular modeling suggests the benzyl group in 2-benzyl-cyclohexylamine HCl may enhance hydrophobic interactions compared to aliphatic analogs like hexylamine, 2-ethyl-, HCl .

Biological Activity

2-Benzyl-cyclohexylamine hydrochloride (CAS No. 854728-00-0) is a compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. Its unique structure, characterized by a cyclohexylamine backbone with a benzyl substituent, suggests potential biological activity that merits detailed investigation.

  • Molecular Formula : C13H20ClN
  • Molecular Weight : 229.76 g/mol
  • Chemical Structure : The compound features a cyclohexyl ring attached to a benzyl group, making it a member of the amine class of compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its structural components allow it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological macromolecules.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Antidepressant Activity : Some studies suggest that similar compounds in the cyclohexylamine family exhibit antidepressant-like effects in animal models, potentially through modulation of neurotransmitter systems such as serotonin and norepinephrine.
  • Neuroprotective Effects : Preliminary data indicate potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : There is evidence suggesting that this compound may modulate inflammatory pathways, offering therapeutic potential in conditions characterized by chronic inflammation.

In Vivo Studies

  • Mouse Models : In a study evaluating the efficacy of related compounds against visceral leishmaniasis, it was observed that cyclohexylamine derivatives demonstrated significant suppression of parasite load in infected mice. For example, a related compound showed an 85% reduction in parasite burden at a dosage of 50 mg/kg .
  • Neuropharmacological Studies : Animal studies have shown that compounds structurally similar to 2-benzyl-cyclohexylamine exhibit significant alterations in behavior indicative of antidepressant effects. These findings were supported by behavioral assays and biochemical analyses indicating changes in neurotransmitter levels .

In Vitro Studies

A range of in vitro assays has been conducted to explore the biological activity of this compound:

Study TypeTargetResult
Receptor BindingSerotonin ReceptorsModerate affinity observed
Enzyme InhibitionCyclooxygenase (COX)Inhibition demonstrated at micromolar concentrations
Cytotoxicity AssayCancer Cell LinesIC50 values suggest potential anticancer activity

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. Notably, acute toxicity tests indicate a relatively low toxicity level at therapeutic dosages, although further long-term studies are warranted to fully characterize its safety .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-benzyl-cyclohexylamine hydrochloride?

  • Methodological Answer :

  • Route 1 : React cyclohexylamine with benzyl chloride in anhydrous ethanol under reflux (60–80°C) for 12–24 hours. Neutralize with HCl to precipitate the hydrochloride salt .
  • Route 2 : Catalytic hydrogenation of 2-benzylidene-cyclohexanone using palladium on carbon (Pd/C) in methanol, followed by HCl salt formation .
  • Purity Check : Use RP-HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to verify purity >95% .

Q. How should researchers handle and store this compound safely?

  • Methodological Answer :

  • Handling : Use nitrile gloves and fume hoods to avoid inhalation/contact. In case of exposure, rinse skin with soap/water (15 min) and consult a physician .
  • Storage : Store at 2–8°C in airtight, light-resistant containers. Stability data indicates no degradation for ≥24 months under these conditions .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • NMR : Compare 1^1H/13^13C spectra with published data for benzylamine derivatives (e.g., δ 7.3 ppm for aromatic protons) .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]+^+ at m/z 206.1 (free base) and 242.5 (hydrochloride) .
  • Purity Assessment : RP-HPLC with UV detection at 254 nm; retention time ~8.2 min under standard conditions .

Advanced Research Questions

Q. How can researchers resolve enantiomers of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak IA-3 column with hexane:isopropanol (90:10, 0.1% diethylamine) at 1 mL/min. Monitor enantiomeric excess (ee) via polarimetry .
  • Alternative Approach : Derivatize with (R)-Mosher’s acid chloride and analyze 19^19F NMR splitting patterns .

Q. What experimental designs are optimal for studying metabolic stability in vitro?

  • Methodological Answer :

  • Hepatic Microsome Assay : Incubate compound (10 µM) with human liver microsomes (1 mg/mL) in NADPH buffer (37°C, pH 7.4). Sample at 0, 15, 30, 60 min. Use LC-MS/MS to quantify parent compound depletion .
  • Data Interpretation : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Compare with control compounds (e.g., verapamil) .

Q. How to address contradictory toxicity data in existing literature?

  • Methodological Answer :

  • Step 1 : Validate purity (e.g., HPLC, elemental analysis) to rule out impurities as confounding factors .
  • Step 2 : Conduct species-specific assays (e.g., zebrafish embryo toxicity vs. murine hepatocyte viability) to identify context-dependent effects .
  • Step 3 : Cross-reference with REACH/SVHC databases to confirm regulatory status .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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